(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one
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Description
(E)-3-(Dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one, more commonly referred to as DMNP, is a synthetic organic compound with a wide range of uses in scientific research. It is a versatile compound that can be used as a reagent, a catalyst, or a substrate in many different types of experiments. DMNP is a colorless liquid with a pungent odor, and it is soluble in water, alcohol, and other organic solvents. DMNP is often used as a catalyst in organic synthesis, and it has been studied extensively for its potential applications in biochemistry, pharmacology, and other scientific fields.
Scientific Research Applications
Chemical Synthesis and Reactivity
One of the remarkable capabilities of compounds related to (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one is seen in their role in the synthesis of complex chemical structures. Compounds like 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which are intermediates for various biologically active compounds, show the importance of these molecules in synthetic chemistry. Their synthesis often involves multiple steps like rearrangement, condensation, and nucleophilic substitution reactions, showcasing the chemical versatility and importance of these structures in producing pharmacologically significant compounds (Wang et al., 2016).
Molecular Stability and Structure Analysis
Structural and stability studies of compounds structurally similar to (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one provide insights into their molecular properties. For example, X-ray diffraction analysis showed that 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one, a related compound, has an E configuration in both crystal and solution. The observed high polarization of the molecule, indicated by the bond length variations, points to the presence of a significant bipolar structure in the ground state, which is pivotal for understanding the reactivity and interaction of these molecules (Berestovitskaya et al., 2016).
Antioxidant Properties
Compounds structurally similar to (E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one have been studied for their potential antioxidant properties. For instance, novel compounds like 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones have demonstrated significant activity in metal chelating effects, highlighting the potential of these molecules in biomedical applications where oxidative stress is a concern (Kol et al., 2016).
Biomedical Imaging and Hypoxia Detection
Another fascinating application of these compounds is in biomedical imaging and hypoxia detection. Compounds with similar structures have been used to develop fluorescent probes for selective detection of hypoxia, which is crucial in understanding tumor biology and therapy responses. These probes, through their specific interactions and fluorescence responses, allow for detailed imaging of the hypoxic status of tumor cells, providing valuable insights into the tumor microenvironment (Feng et al., 2016).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(5-morpholin-4-yl-2-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-16(2)6-5-15(19)13-11-12(3-4-14(13)18(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHSJRKJCERIQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821791 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(dimethylamino)-1-(5-morpholino-2-nitrophenyl)-2-propen-1-one |
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